molecular formula C14H10N4O3 B4067459 4-nitro-2-(4-quinazolinylamino)phenol

4-nitro-2-(4-quinazolinylamino)phenol

Cat. No. B4067459
M. Wt: 282.25 g/mol
InChI Key: QLSMJIVZRRKZTM-UHFFFAOYSA-N
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Description

“4-nitro-2-(4-quinazolinylamino)phenol” is a chemical compound with the molecular formula C14H10N4O3 . It has an average mass of 282.254 Da and a monoisotopic mass of 282.075287 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . Another method involves the reductive cyclization of 2′-Nitrochalcones using formic acid as a CO surrogate .


Molecular Structure Analysis

The molecular structure of “4-nitro-2-(4-quinazolinylamino)phenol” is represented by the formula C14H10N4O3 . The compound’s SMILES notation and InChI Key can be found in the BindingDB .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . This reaction is often used to test the efficiency of synthesized catalytic nanostructured materials .

Mechanism of Action

The mechanism of action for similar compounds like phenol involves proteolytic activity . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . Nucleophilic aromatic substitution reactions also play a role in the mechanism of action of aryl halides .

Safety and Hazards

While specific safety and hazard information for “4-nitro-2-(4-quinazolinylamino)phenol” is not available, similar compounds like 2-Nitrophenol are known to be harmful if swallowed, in contact with skin, or if inhaled . They are also very toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on the green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-NP are areas of ongoing study .

properties

IUPAC Name

4-nitro-2-(quinazolin-4-ylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-13-6-5-9(18(20)21)7-12(13)17-14-10-3-1-2-4-11(10)15-8-16-14/h1-8,19H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSMJIVZRRKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Nitro-2-(quinazolin-4-ylamino)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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